trans-AUCB

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

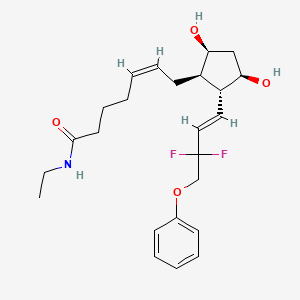

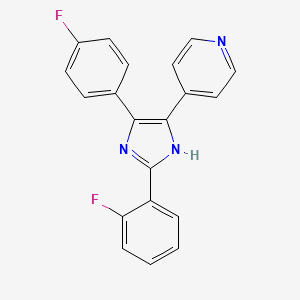

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid, commonly known as trans-AUCB, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This compound has shown significant potential in various scientific research fields due to its ability to inhibit sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are signaling molecules that play crucial roles in cardiovascular health, inflammation, and other physiological processes .

Scientific Research Applications

trans-AUCB has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of soluble epoxide hydrolase and its effects on epoxyeicosatrienoic acids metabolism.

Biology: Investigated for its role in modulating inflammatory responses and cardiovascular health.

Medicine: Explored as a potential therapeutic agent for treating conditions such as hypertension, inflammation, and certain types of cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting soluble epoxide hydrolase

Mechanism of Action

Target of Action

The primary target of trans-AUCB is the soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes a wide variety of endogenous and exogenous epoxides . This compound is a potent, orally active, and selective sEH inhibitor .

Mode of Action

This compound efficiently inhibits sEH activities in various cell lines . It interacts with sEH and suppresses its activity, leading to changes in the cellular environment .

Biochemical Pathways

The inhibition of sEH by this compound affects several biochemical pathways. One of the key pathways influenced is the NF-κB pathway. This compound has been shown to activate NF-κB-p65, a subunit of the NF-κB complex . This activation leads to changes in the transcription of various genes, influencing cellular processes such as inflammation and cell survival .

Pharmacokinetics

This compound displays high oral bioavailability for doses ranging from 0.01 to 1 mg/kg . .

Result of Action

The action of this compound leads to several molecular and cellular effects. It suppresses cell growth in a dose-dependent manner in certain cell lines, such as U251 and U87 human glioblastoma cell lines . This compound also induces cell-cycle G0/G1 phase arrest by regulating Cyclin D1 mRNA and protein levels and CDC2 (Thr161) phosphorylation level .

Biochemical Analysis

Biochemical Properties

trans-AUCB plays a crucial role in biochemical reactions by inhibiting the activity of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling molecules with various beneficial effects. By inhibiting sEH, this compound increases the levels of EETs, thereby enhancing their protective effects. This compound interacts with sEH by binding to its active site, leading to a significant reduction in enzyme activity .

Cellular Effects

This compound has been shown to exert various effects on different cell types and cellular processes. In glioblastoma cell lines (U251 and U87), this compound inhibits cell growth in a dose-dependent manner. This compound induces cell-cycle arrest at the G0/G1 phase by regulating the levels of Cyclin D1 mRNA and protein, as well as the phosphorylation of CDC2 (Thr161). Additionally, this compound activates the NF-κB-p65 signaling pathway, which plays a role in its anti-glioma activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase, leading to enzyme inhibition. This inhibition results in increased levels of epoxyeicosatrienoic acids, which have anti-inflammatory, anti-hypertensive, and neuroprotective effects. This compound also influences gene expression by activating the NF-κB-p65 pathway, which is associated with its anti-glioma activity. Furthermore, this compound induces cell-cycle arrest by modulating the expression of cell-cycle-related genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory activity on soluble epoxide hydrolase for extended periods. In vitro studies have shown that this compound can induce cell-cycle arrest and activate signaling pathways within minutes to hours of treatment. Long-term effects of this compound include sustained inhibition of cell growth and modulation of gene expression in glioblastoma cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, oral administration of this compound at doses ranging from 0.1 to 1 mg/kg has been shown to improve LPS-induced hypotension in a dose-dependent manner. Higher doses of this compound have been associated with increased bioavailability and prolonged half-life. At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of soluble epoxide hydrolase. By inhibiting sEH, this compound increases the levels of epoxyeicosatrienoic acids, which are involved in various physiological processes. These pathways include anti-inflammatory responses, regulation of blood pressure, and neuroprotection. This compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes. This compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of this compound in inhibiting soluble epoxide hydrolase and modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-AUCB involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Preparation of 4-(3-Adamantan-1-yl-ureido)-cyclohexanol: This intermediate is synthesized by reacting 3-adamantan-1-ylamine with cyclohexanone in the presence of a suitable catalyst.

Formation of trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid: The intermediate is then reacted with 4-hydroxybenzoic acid under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

trans-AUCB undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, including halogens and nucleophiles, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of derivatives with different functional groups .

Comparison with Similar Compounds

trans-AUCB is compared with other soluble epoxide hydrolase inhibitors, such as:

1-Cyclohexyl-3-dodecyl urea: Another potent sEH inhibitor with similar inhibitory effects but different chemical structure.

AR-9281: A selective sEH inhibitor used in the treatment of hypertension and type 2 diabetes.

TPPU: A dual inhibitor of soluble epoxide hydrolase and fatty acid amide hydrolase, with applications in cardiometabolic diseases

This compound stands out due to its high selectivity and potency as an sEH inhibitor, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name |

4-[4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O4/c27-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)25-23(29)26-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H,27,28)(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBWKJBQDAQARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)NC23CC4CC(C2)CC(C4)C3)OC5=CC=C(C=C5)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine](/img/structure/B611096.png)

![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole](/img/structure/B611109.png)

![3-Azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene;hydrochloride](/img/structure/B611113.png)